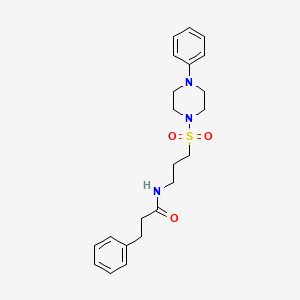

3-phenyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide

Description

Properties

IUPAC Name |

3-phenyl-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S/c26-22(13-12-20-8-3-1-4-9-20)23-14-7-19-29(27,28)25-17-15-24(16-18-25)21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYBNFMBVVHEMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 4-Phenylpiperazine

The sulfonamide bridge is typically introduced via reaction of 4-phenylpiperazine with a propane sulfonyl chloride derivative. A widely cited approach involves:

- Synthesis of 3-chloropropylsulfonyl chloride : Generated by chlorosulfonation of 1,3-dichloropropane.

- Monosubstitution with 4-phenylpiperazine : Reacting 3-chloropropylsulfonyl chloride with 4-phenylpiperazine in the presence of triethylamine (TEA) yields 3-chloro-N-(3-chloropropyl)-4-phenylpiperazine-1-sulfonamide. Stoichiometric control (1:1 molar ratio) ensures monosubstitution.

Key Reaction Conditions :

Propyl Chain Amination

The chlorine atom on the propyl chain is replaced with an amine group via nucleophilic substitution:

- Gabriel Synthesis :

Optimization Insight :

Amide Bond Formation

The final step involves coupling 3-phenylpropanoic acid with the aminated intermediate:

- Activation of 3-Phenylpropanoic Acid :

- Conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

- Coupling Reaction :

Alternative Methods :

- Carbodiimide-Mediated Coupling : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF achieves yields >90%.

Comparative Analysis of Synthetic Strategies

Notable Observations :

- Carbodiimide-mediated coupling outperforms traditional acid chloride methods in yield and purity.

- Sulfonylation at low temperatures minimizes piperazine disubstitution.

Characterization and Analytical Validation

Spectroscopic Confirmation

Chromatographic Purity

Challenges and Troubleshooting

Disubstitution During Sulfonylation

Chemical Reactions Analysis

Types of Reactions: 3-phenyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in ether or other suitable solvents.

Substitution: Amines or alcohols in the presence of a strong base or acid catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives or amides.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its piperazine ring and phenyl groups make it a versatile intermediate in the synthesis of pharmaceuticals and other organic compounds.

Biology: In biological research, 3-phenyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide is used to study protein interactions and enzyme activities. Its structural complexity allows it to bind to specific biological targets, making it useful in drug discovery and development.

Medicine: The compound has shown potential in medicinal applications, particularly in the treatment of neurological disorders and inflammation. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Industry: In the chemical industry, this compound is used in the production of various chemicals, including dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in industrial processes.

Mechanism of Action

The mechanism by which 3-phenyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide exerts its effects involves its interaction with specific molecular targets. The phenyl groups and piperazine ring allow it to bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table highlights key structural analogs and their pharmacological or physicochemical properties:

Key Observations:

Piperazine-Sulfonyl Motif : The target compound shares the 4-phenylpiperazine-sulfonyl group with analogs reported to modulate GLUT4 or serotonin receptors (e.g., 5-HT₁A/₂) . This motif enhances solubility and receptor interaction but may increase off-target effects compared to simpler sulfonamides.

Phenyl vs. Heteroaromatic Substitutions : Replacing the 3-phenyl group with pyridinyl (e.g., compound in ) or pyrazolyl (e.g., ) alters target selectivity. For instance, pyridinyl analogs show stronger binding to kinase domains, while phenyl groups favor hydrophobic pockets .

Stability and Metabolic Profile

- Sulfonamide Stability : Sulfonyl groups in the target compound may confer resistance to hydrolysis compared to ester or amide analogs. However, compounds like 2-chloro-N-(3-(triethoxysilyl)propyl)propanamide () show instability under basic conditions, suggesting pH-dependent degradation risks.

- Mass Spectrometry Fragmentation : Derivatives of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)propanamide exhibit unusual fragmentation patterns (e.g., loss of 11 u), attributed to intramolecular halogen or sulfur interactions .

Q & A

Q. What are the optimal synthetic routes for 3-phenyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the piperazine moiety followed by amide coupling. Key parameters include:

- Temperature : 60–80°C for sulfonylation to avoid side reactions .

- Solvent : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance solubility and reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Monitoring via NMR (¹H/¹³C) and LC-MS at each step confirms intermediate structures and purity .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion) .

- 2D-NMR (COSY, HSQC, HMBC) to resolve connectivity, especially for the sulfonylpropyl linker and phenylpiperazine group .

- X-ray crystallography (if crystallizable) to validate stereoelectronic properties of the propanamide backbone .

Advanced Research Questions

Q. What strategies are recommended for identifying and validating biological targets (e.g., receptors, enzymes)?

- Methodological Answer :

- In silico docking : Screen against dopamine D3 or serotonin receptors (common targets for phenylpiperazine derivatives) using AutoDock Vina or Schrödinger Suite .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified receptors .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic binding parameters (ΔH, ΔS) to distinguish competitive vs. allosteric interactions .

- Functional assays : Use cAMP or β-arrestin recruitment assays in HEK293 cells transfected with target receptors .

Q. How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Core modifications : Replace the phenyl group with substituted aryl rings (e.g., 4-fluorophenyl) to assess electronic effects on receptor binding .

- Linker variations : Test sulfonyl vs. carbonyl linkers to evaluate steric hindrance and conformational flexibility .

- Dose-response profiling : Use IC50/EC50 values from radioligand displacement or cell-based assays to rank derivatives .

Example SAR table:

| Substituent (R) | Target Receptor | IC50 (nM) | Selectivity (vs. D2) |

|---|---|---|---|

| 4-Fluorophenyl | D3 | 12 ± 2 | 50× |

| 3-Methoxyphenyl | 5-HT1A | 85 ± 10 | 10× |

Q. How can contradictory data in binding affinity or metabolic stability be resolved?

- Methodological Answer :

- Assay validation : Replicate studies using standardized protocols (e.g., uniform cell lines, buffer pH, and temperature) to minimize variability .

- Metabolic profiling : Use LC-MS/MS with liver microsomes to identify CYP450-mediated degradation hotspots (e.g., sulfonyl group oxidation) .

- Molecular dynamics (MD) simulations : Analyze ligand-receptor complex stability over 100-ns trajectories to explain divergent binding data .

Methodological Resources

- Synthesis : Refer to multi-step protocols in piperazine-propanamide analogs .

- Characterization : Prioritize HRMS and 2D-NMR for ambiguous stereochemistry .

- Biological Evaluation : Combine SPR, ITC, and functional assays for robust target validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.